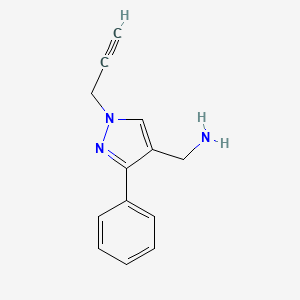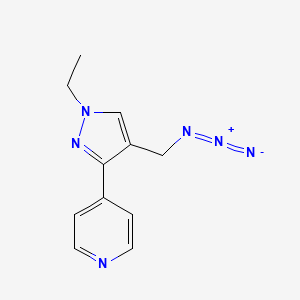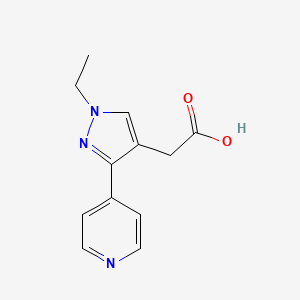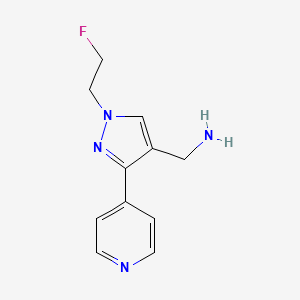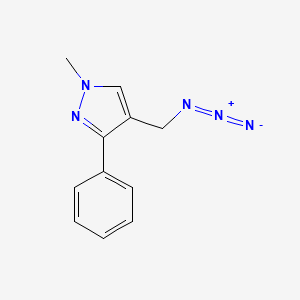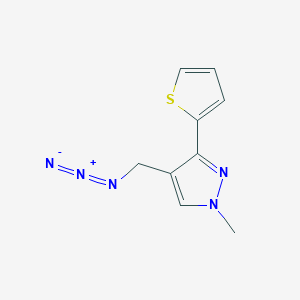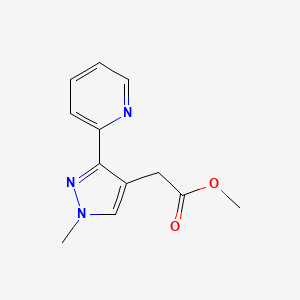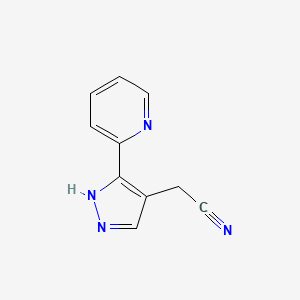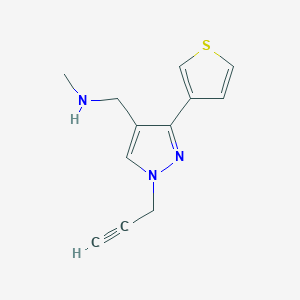
1-(Cyanomethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-carbonsäure
Übersicht
Beschreibung
The compound “1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a cyanomethyl group (-CH2CN), and a pyridin-3-yl group, which is a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole and pyridine rings are aromatic and planar, while the carboxylic acid and cyanomethyl groups introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The cyanomethyl group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .Wissenschaftliche Forschungsanwendungen
Boron-Neutronen-Einfangtherapie (BNCT)
Boronsäuren und ihre Derivate, wie das hier in Frage stehende, werden hinsichtlich ihrer Eignung als Borträger in der BNCT untersucht . Diese Therapie ist eine binäre Krebsbehandlung, die auf den Einfangs- und Spaltungsreaktionen beruht, die auftreten, wenn nicht-radioaktives Bor niedrigen Energie-Thermalneutronen ausgesetzt wird, wodurch hochenergetische Alpha-Teilchen und zurückstoßende Lithiumkerne entstehen, die dann Krebszellen zerstören.
Materialwissenschaft
Der strukturelle Charakter von Imidazopyridin, einem verwandten Heterocyclus, legt nahe, dass Derivate wie unsere Verbindung Anwendungen in der Materialwissenschaft haben könnten . Diese Materialien könnten bei der Entwicklung neuer Polymere, Beschichtungen oder elektronischer Materialien eingesetzt werden, die für ihre Funktionalität bestimmte molekulare Architekturen erfordern.
Pharmakokinetik
Schließlich kann die Stabilität der Verbindung in Wasser und ihre Anfälligkeit für Hydrolyse bei physiologischem pH-Wert untersucht werden, um ihre Pharmakokinetik zu verstehen . Diese Informationen sind für die Arzneimittelentwicklung unerlässlich, da sie die Dosierung, die Verabreichungsmethode und die möglichen Nebenwirkungen von Arzneimitteln beeinflussen.
Wirkmechanismus
The mechanism of action of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of CYP enzymes by forming a covalent bond with the heme group of the enzyme, which blocks its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid are not well understood. However, it has been reported to inhibit the activity of CYP enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics. Additionally, 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of other enzymes, such as phospholipase A2, which can lead to changes in the metabolism of lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid in lab experiments include its low cost and its ability to inhibit the activity of multiple enzymes. The main limitation of using 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for research on 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted to develop new synthesis methods for 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid and to explore its potential uses in other scientific fields.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLGFLLEHJDXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



